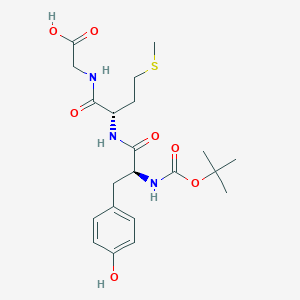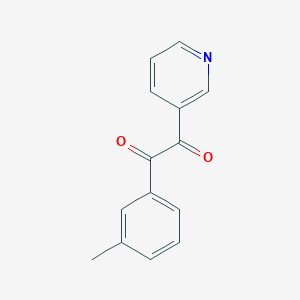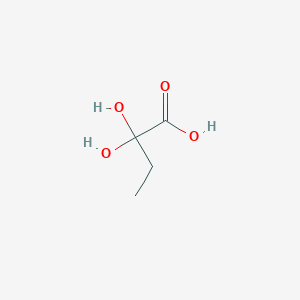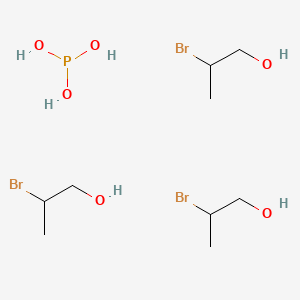
2-Bromopropan-1-ol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopropan-1-ol is an organic compound with the molecular formula C3H7BrO. It is a brominated alcohol, specifically a bromohydrin, where a bromine atom is substituted at the second carbon of the propanol chain. Phosphorous acid, on the other hand, is an inorganic compound with the formula H3PO3. It is a diprotic acid, meaning it can donate two protons (H+ ions) in an aqueous solution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromopropan-1-ol can be synthesized through the bromination of propanol. One common method involves the reaction of propanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction proceeds as follows:
CH3CH2CH2OH+HBr→CH3CHBrCH2OH+H2O
Industrial Production Methods
Industrial production of 2-Bromopropan-1-ol typically involves the use of bromine and red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination of the propanol.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromopropan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), to form propanol.
Elimination Reactions: Heating 2-Bromopropan-1-ol with a strong base like sodium hydroxide (NaOH) can lead to the formation of propene through the elimination of HBr.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or an aldehyde.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used for bromination reactions.
Sodium Hydroxide (NaOH): Used for elimination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Propanol: Formed through substitution reactions.
Propene: Formed through elimination reactions.
Carbonyl Compounds: Formed through oxidation reactions.
Applications De Recherche Scientifique
2-Bromopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromopropan-1-ol involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
2-Bromopropan-1-ol can be compared with other brominated alcohols, such as 1-Bromo-2-propanol and 2-Bromo-2-propanol. These compounds share similar chemical properties but differ in the position of the bromine atom and the hydroxyl group. The unique positioning of the bromine atom in 2-Bromopropan-1-ol makes it particularly useful in specific synthetic applications.
List of Similar Compounds
- 1-Bromo-2-propanol
- 2-Bromo-2-propanol
- 2-Chloropropan-1-ol
- 2-Iodopropan-1-ol
Propriétés
Numéro CAS |
41391-18-8 |
|---|---|
Formule moléculaire |
C9H24Br3O6P |
Poids moléculaire |
498.97 g/mol |
Nom IUPAC |
2-bromopropan-1-ol;phosphorous acid |
InChI |
InChI=1S/3C3H7BrO.H3O3P/c3*1-3(4)2-5;1-4(2)3/h3*3,5H,2H2,1H3;1-3H |
Clé InChI |
AXONJHUPBINNRY-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)Br.CC(CO)Br.CC(CO)Br.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



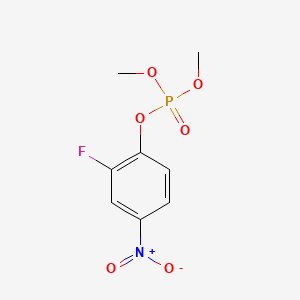
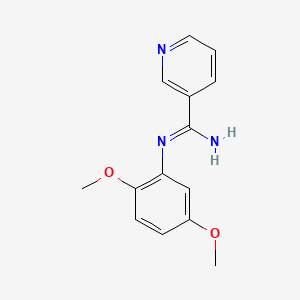

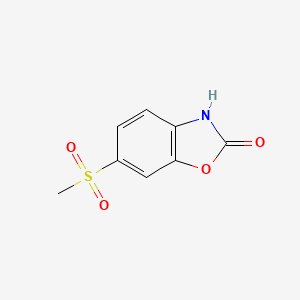
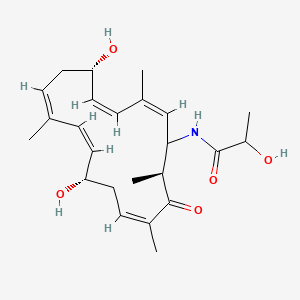
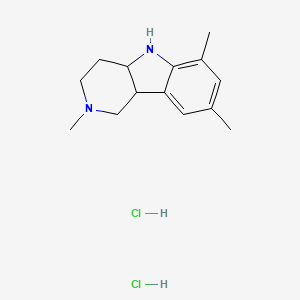
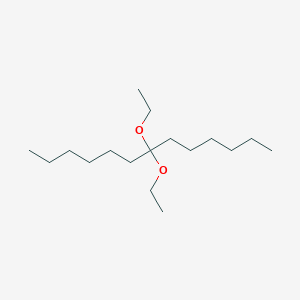
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
